(5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
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Overview
Description
(5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that features a unique structure combining an oxazole ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone typically involves the formation of the oxazole ring followed by the introduction of the piperidine group. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by a nucleophilic substitution reaction to attach the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Researchers may explore its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,2-oxazol-4-yl)acetic acid
- (2-Phenyl-oxazol-4-yl)-methanol
- N-[(3-Methyl-5-phenyl-1,2-oxazol-4-yl)methyl]-2-phenyl-4-quinazolinamine
Uniqueness
(5-Phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is unique due to the combination of the oxazole and piperidine rings in its structure. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(5-phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-9-5-2-6-10-17)13-11-16-19-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
LPCPJLAYAHIYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(ON=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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